KHK2455 was developed by Kyowa Kirin Co., Ltd. as part of their pipeline for cancer therapeutics. It falls under the classification of indoleamine 2,3-dioxygenase inhibitors, which are known to play a significant role in immune evasion by tumors. The compound is currently in clinical trials, specifically phase 1 studies, assessing its efficacy and safety in combination with other therapies such as avelumab, an anti-PD-L1 antibody .
While the exact molecular structure of KHK2455 has not been disclosed in public databases or literature, it is characterized as a small molecule. The structural features are designed to facilitate binding to indoleamine 2,3-dioxygenase 1 while minimizing off-target effects. The compound's molecular weight and specific functional groups are tailored for optimal pharmacokinetics and pharmacodynamics.
The mechanism of action for KHK2455 involves competitive inhibition of indoleamine 2,3-dioxygenase 1. By binding to the enzyme's active site, KHK2455 prevents the conversion of tryptophan into kynurenine. This inhibition reduces the levels of kynurenine in the tumor microenvironment, which is known to suppress T cell activity and promote immune evasion by tumors. As a result, KHK2455 may enhance the effectiveness of concurrent immunotherapies like anti-PD-L1 treatments .
KHK2455 is primarily being evaluated for its potential applications in oncology. Its role as an indoleamine 2,3-dioxygenase inhibitor positions it as a candidate for enhancing anti-tumor immune responses in combination with other immunotherapeutic agents. Clinical trials are ongoing to assess its efficacy in treating advanced bladder cancer and possibly other malignancies where immune evasion plays a critical role .
The kynurenine pathway (KP) metabolizes >95% of free tryptophan, generating immunoregulatory metabolites. IDO1 catalyzes Trp oxidation to N-formylkynurenine, rapidly converted to kynurenine (Kyn). In tumors, KP activation drives oncogenesis through:
Table 1: Key Metabolites in the Kynurenine Pathway and Immunological Impacts
Metabolite | Enzyme | Immunological Effect |
---|---|---|
Tryptophan (Trp) | - | Essential for T-cell activation; depletion inhibits proliferation |
Kynurenine (Kyn) | IDO1/IDO2/TDO | Binds AhR → ↑Tregs, ↑MDSCs, ↓Teff function |
Quinolinic Acid | Kynureninase/KMO | Neurotoxic; promotes oxidative stress |
Nicotinamide Adenine Dinucleotide (NAD+) | QPRT | Supports tumor metabolism; may promote resistance |
Elevated Kyn/Trp ratios in serum or tumor tissue correlate with poor prognosis in melanoma, glioblastoma, and pancreatic cancer [1] [7]. Preclinically, IDO1-knockout mice reject tumor grafts, validating KP inhibition as an anticancer strategy.
IDO1 overexpression in tumors arises from inflammatory signals (e.g., IFN-γ, CTLA-4 engagement) and oncogenic pathways (e.g., STAT3, PI3K). It fosters immune tolerance through:
Kyn activates AhR in tumor cells, upregulating PD-L1 and promoting epithelial-mesenchymal transition (EMT) [7].
Tumor-Extrinsic Mechanisms:
Table 2: Cellular Players in IDO1-Mediated Immunosuppression
Cell Type | Role in Immune Evasion | IDO1/Kyn Effect |
---|---|---|
CD8+ T cells | Antitumor effector lymphocytes | ↓Proliferation, ↓IFN-γ, ↑apoptosis |
Tregs | Suppress Teff responses; express CTLA-4, PD-1 | ↑Differentiation, ↑recruitment to tumors |
Myeloid-Derived Suppressor Cells (MDSCs) | Inhibit T/NK cells; produce ARG1, ROS | ↑Expansion, ↑IL-10 production |
Dendritic Cells | Antigen-presenting cells; tolerogenic DCs inhibit T-cell activation | ↑IDO1 expression → Treg induction |
IDO1 expression associates with exclusion of CD8+ T cells from tumor cores and resistance to anti-PD-1 therapy [1] [5].
Despite setbacks with epacadostat, IDO1 remains biologically validated. KHK2455 addresses limitations of earlier inhibitors through its unique mechanism:
Table 3: Comparing IDO1 Inhibitor Mechanisms
Compound | Class | Binding Mechanism | Clinical Status |
---|---|---|---|
KHK2455 | 1,2-Diaminoaryl | Competes with heme for apoenzyme binding | Phase 1 (discontinued) |
Epacadostat | Hydroxyamidine | Binds heme iron in holoenzyme | Phase 3 (failed) |
BMS-986205 (Linrodostat) | Benzimidazole | Irreversible heme binder | Phase 1/2 |
Navoximod | 4-Phenylimidazole | Competitive substrate inhibitor | Phase 1/2 |
In a phase I trial (NCT02867007), KHK2455 + mogamulizumab (anti-CCR4) showed dose-dependent IDO1 suppression (measured by Kyn/Trp ratio) and durable disease stabilization in 9/36 patients with advanced solid tumors, including a partial response in bevacizumab-resistant glioblastoma [1].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6